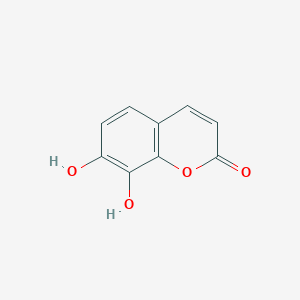

Daphnetin

Description

Properties

IUPAC Name |

7,8-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEFPOUAMCWAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197560 | |

| Record name | Daphnetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-35-1 | |

| Record name | Daphnetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daphnetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daphnetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dihydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPHNETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC84571RD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Daphnetin's Mechanism of Action in Cancer Cells: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daphnetin (7,8-dihydroxycoumarin), a natural coumarin (B35378) derivative isolated from plants of the Daphne genus, has demonstrated significant potential as an anticancer agent. Its therapeutic efficacy stems from a multi-targeted mechanism of action, impacting several core processes of cancer cell proliferation, survival, and metastasis. This document provides a comprehensive overview of the molecular pathways modulated by this compound, supported by quantitative data from preclinical studies. Key mechanisms include the induction of apoptosis and cell cycle arrest, inhibition of angiogenesis and metastasis, and the modulation of critical signaling cascades such as PI3K/Akt/mTOR, NF-κB, MAPK, and Wnt/β-catenin. This guide consolidates current research to serve as a technical resource for professionals in oncology and drug development.

Core Anticancer Activities of this compound

This compound exerts its anticancer effects through several primary mechanisms, leading to reduced tumor cell viability and growth.

Inhibition of Cell Proliferation and Viability

This compound has been shown to inhibit the proliferation of a wide range of cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values vary across different cancer types, indicating differential sensitivity to the compound.[1][2]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |

|---|---|---|---|

| Human Malignant Melanoma | FM55P, A375, FM55M2, SK-MEL28 | 40.48 ± 10.90 to 183.97 ± 18.82 | [1][3] |

| Murine Melanoma | B16 | 54 ± 2.8 | [1][2] |

| Murine Breast Adenocarcinoma | MXT | 74 ± 6.4 | [1][2] |

| Murine Colon Carcinoma | C26 | 108 ± 7.3 | [1][2] |

| Human Hepatocellular Carcinoma | Huh7, SK-HEP-1 | 69.41 and 81.96, respectively | [1] |

| Human Ovarian Cancer | A2780, SKOV3, OVCAR8 | Effective at 5–40 µg/mL (≈28–224 µM) |[1] |

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of programmed cell death (apoptosis). This is achieved by modulating the expression of key regulatory proteins. This compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[4][5] This shift disrupts the mitochondrial membrane potential, leading to the activation of caspase cascades (caspase-3 and -9), which are the executioners of apoptosis.[6][7][8] In ovarian cancer cells, this compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[9]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and S phases.[1][10] In hepatocellular carcinoma cells, this compound treatment leads to G1 phase arrest.[1] In breast cancer cells, daphnoretin (B1669815) (a related compound) arrests the cell cycle at the S phase by increasing the expression of the cell cycle inhibitor p21 and decreasing levels of Cyclin E and CDK2.[6][7][8]

Inhibition of Metastasis and Angiogenesis

This compound has demonstrated the ability to suppress cancer cell migration and invasion, key processes in metastasis. It achieves this by reducing the expression of proteins responsible for cell motility, such as RhoA and Cdc42.[1][10] Furthermore, this compound exhibits anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF)-induced signaling.[1][11] It has been shown to inhibit migration, invasion, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs) and demonstrates anti-angiogenic effects in rat aortic ring and chick chorioallantoic membrane assays.[11]

Molecular Targets and Signaling Pathways

This compound's diverse anticancer effects are a result of its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit this pathway in several cancer models.[5] In colorectal cancer cells, this compound reduces the phosphorylation of PI3K and Akt, leading to the inhibition of cell proliferation and glycolysis.[4][12][13] In ovarian cancer, this compound modulates the AMPK/Akt/mTOR pathway to induce both ROS-dependent apoptosis and cytoprotective autophagy.[9][14][15] This suggests that combining this compound with an autophagy inhibitor could be a potent therapeutic strategy.[9]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cancer cell survival. Its constitutive activation promotes tumor growth and chemoresistance. This compound is a potent inhibitor of the NF-κB pathway.[14][15] It suppresses NF-κB activation, which in turn downregulates the expression of downstream targets involved in inflammation and cell survival, such as TNF-α, IL-1β, and IL-6.[1] In lung adenocarcinoma cells, this compound inhibits proliferation by suppressing Akt/NF-κB signaling.[2][16] It also inhibits TNF-α-induced NF-κB activation by preventing the degradation of IκBα and the nuclear translocation of p65.[11]

Caption: this compound inhibits the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The effect of this compound on this pathway can be context-dependent. In some cancers, it inhibits pro-survival MAPK signaling. For instance, in lung adenocarcinoma A549 cells, this compound inhibits cell migration and clonal formation by suppressing the JNK pathway, which acts as a key node regulating both STAT3 and NF-κB.[16][17][18] Conversely, in human renal adenocarcinoma, it activates the pro-apoptotic p38 MAPK pathway while inhibiting the pro-proliferative ERK1/2 pathway.[1]

Caption: this compound differentially modulates MAPK signaling pathways.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis, and its aberrant activation is strongly linked to the initiation and progression of several cancers, including hepatocellular and colorectal carcinoma. This compound has been identified as an inhibitor of this pathway. In hepatocellular carcinoma cell lines (Huh7 and SK-HEP-1), this compound suppresses cell viability and tumorigenesis by inactivating Wnt/β-catenin signaling, which leads to G1 phase cell cycle arrest.[10]

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Detailed Experimental Protocols

The findings described in this guide are based on a range of standard in vitro and in vivo assays. Below are the generalized protocols for key experiments.

Cell Viability and Proliferation Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT solution (typically 5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated from the dose-response curves.

-

Western Blot Analysis

-

Principle: A technique used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.

-

Methodology:

-

Protein Extraction: Cells are treated with this compound, then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Principle: A laser-based technology that measures the physical and chemical characteristics of cells as they pass through a laser beam. It can be used to analyze the cell cycle distribution and quantify apoptotic cells.

-

Methodology (Cell Cycle):

-

Cell Preparation: Treated and control cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

-

Analysis: The DNA content of individual cells is measured by the flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed.

-

-

Methodology (Apoptosis - Annexin V/PI Staining):

-

Cell Preparation: Treated and control cells are harvested and washed.

-

Staining: Cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells.

-

Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

-

Caption: Generalized workflow for in vitro cell-based assays.

Conclusion and Future Directions

This compound is a promising natural compound with potent and broad-spectrum anticancer activity. Its mechanism of action is multifaceted, involving the induction of apoptosis and cell cycle arrest, and the inhibition of metastasis and angiogenesis through the modulation of key oncogenic signaling pathways, including PI3K/Akt, NF-κB, MAPK, and Wnt/β-catenin. The ability of this compound to target multiple vulnerabilities in cancer cells makes it an attractive candidate for further development.

Future research should focus on comprehensive preclinical in vivo studies using various tumor models to validate these in vitro findings. Furthermore, exploring combination therapies, such as pairing this compound with conventional chemotherapeutics or other targeted agents like autophagy inhibitors, could enhance therapeutic efficacy and potentially overcome drug resistance.[1][9] The favorable safety profile reported for this compound further supports its potential for clinical translation as a novel agent in cancer treatment.[10][19]

References

- 1. This compound, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.org.mx [scielo.org.mx]

- 3. This compound, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Daphnoretin Arrests the Cell Cycle and Induces Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound triggers ROS-induced cell death and induces cytoprotective autophagy by modulating the AMPK/Akt/mTOR pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]

- 11. This compound inhibits TNF-α and VEGF-induced angiogenesis through inhibition of the IKKs/IκBα/NF-κB, Src/FAK/ERK1/2 and Akt signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Retracted Article: this compound inhibits proliferation and glycolysis in colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The molecular effects underlying the pharmacological activities of this compound [frontiersin.org]

- 15. The molecular effects underlying the pharmacological activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of JNK/STAT3/NF-KB pathway-mediated migration and clonal formation of lung adenocarcinoma A549 cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of JNK/STAT3/NF-KB pathway-mediated migration and clonal formation of lung adenocarcinoma A549 cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. This compound: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 7,8-Dihydroxycoumarin (Daphnetin)

Audience: Researchers, scientists, and drug development professionals.

Introduction

7,8-Dihydroxycoumarin, commonly known as Daphnetin, is a natural coumarin (B35378) derivative found in various plants of the Daphne genus and in chamomile (Matricaria chamomilla)[1]. It belongs to the hydroxycoumarin class of organic compounds, characterized by a benzopyrone core with hydroxyl groups at the 7 and 8 positions[2][3]. As a bioactive phytochemical, this compound has garnered significant interest within the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects[4]. Its therapeutic potential is attributed to its distinct chemical structure and ability to modulate key cellular signaling pathways[2][4].

This technical guide provides a comprehensive overview of the core physicochemical properties of 7,8-dihydroxycoumarin, details common experimental protocols for their determination, and visualizes its key biological signaling pathways. All quantitative data is summarized for clarity and ease of comparison.

General and Physicochemical Properties

This compound presents as a white or off-white powder that is generally odorless and tasteless[4][5]. Its fundamental properties are crucial for its handling, formulation, and application in research and drug development.

Table 1: General Properties of 7,8-Dihydroxycoumarin

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | This compound, Daphnetol, 7,8-Dihydroxy-2H-1-benzopyran-2-one | [6][7] |

| CAS Number | 486-35-1 | [5][8] |

| Molecular Formula | C₉H₆O₄ | [5][7][9] |

| Molecular Weight | 178.14 g/mol | [5][8][9] |

| Appearance | White to off-white solid powder | [4][5] |

| Melting Point | 256 - 268 °C (may decompose) |[1][2][5] |

Table 2: Solubility Profile of 7,8-Dihydroxycoumarin

| Solvent | Solubility | Source(s) |

|---|---|---|

| Water | Insoluble (176.7 µg/mL at equilibrium) | [5] |

| Boiling Water | Soluble | [1] |

| Methanol | Slightly soluble (485.4 µg/mL at equilibrium) | [5] |

| Ethanol | 230.06 µg/mL; 5 mg/mL | [5][6][7] |

| DMSO | ≥ 50 mg/mL (may require ultrasonic treatment) |[6][10] |

Table 3: Partition and Dissociation Constants

| Parameter | Value | Notes | Source(s) |

|---|---|---|---|

| LogP | 0.884 | Estimated value | [5] |

| pKa | 7.61 ± 0.20 | Predicted value |[5] |

Spectral Properties

The spectral characteristics of this compound are fundamental for its quantification and detection in experimental assays.

Table 4: Spectroscopic Data for 7,8-Dihydroxycoumarin

| Property | Wavelength (nm) | Conditions | Source(s) |

|---|---|---|---|

| UV Absorption (λmax) | 262, 329 | In Ethanol | [7] |

| Fluorescence | pH-dependent | 7-hydroxycoumarins are known to be fluorescent |[11][12] |

The fluorescence of hydroxycoumarins is often pH-sensitive. The ortho-dihydroxy arrangement in this compound contributes to its potent antioxidant activity and influences its spectral behavior, particularly its interaction with metal ions and reactive oxygen species[2][13].

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating multiple key signaling pathways. Its mechanisms of action are central to its therapeutic potential in various disease models.

Anti-Inflammatory Pathway

This compound demonstrates significant anti-inflammatory activity by inhibiting the expression of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, it downregulates nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂) by suppressing key signaling cascades like NF-κB and MAPKs (p38, ERK, JNK)[14].

Caption: this compound inhibits LPS-induced inflammatory pathways.

Anticancer Signaling

This compound exhibits antitumor potential by interfering with pathways crucial for cancer cell proliferation and survival. It has been shown to inhibit growth factor receptors like EGFR and IGF1R, which in turn suppresses downstream signaling cascades including MAPK/JNK and Akt[15]. This leads to reduced cell proliferation and can induce apoptosis. Furthermore, this compound can trigger autophagy through the AMPK/Akt/mTOR pathway[10].

Caption: this compound inhibits key pathways in cancer cell proliferation.

Antioxidant and Cytoprotective Pathways

A primary mechanism for this compound's antioxidant effect is the modulation of the Nrf2-Keap1 signaling pathway[7][13]. Under conditions of oxidative stress, this compound promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, inducing the expression of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which protect the cell from oxidative damage[7].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 7,8-Dihydroxycoumarin | 486-35-1 | FD67369 | Biosynth [biosynth.com]

- 3. KEGG COMPOUND: C03093 [kegg.jp]

- 4. This compound: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7,8-Dihydroxycoumarin | 486-35-1 [chemicalbook.com]

- 6. 7,8-Dihydroxycumarin ≥97%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 7,8-Dihydroxycoumarin (this compound) - CAS - 486-35-1 | Axios Research [axios-research.com]

- 9. This compound | C9H6O4 | CID 5280569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. 7,8-Dihydroxycoumarin exerts antitumor potential on DMBA-induced mammary carcinogenesis by inhibiting ERα, PR, EGFR, and IGF1R: involvement of MAPK1/2-JNK1/2-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Daphnetin's Modulation of NF-κB and PI3K/AKT Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnetin, a natural coumarin (B35378) derivative, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its modulation of two critical cellular signaling pathways: Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/AKT. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound

This compound (7,8-dihydroxycoumarin) is a phytochemical primarily isolated from plants of the Daphne species.[3] It exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic development.[2][4] Its anti-inflammatory properties are largely attributed to the inhibition of pro-inflammatory mediators, while its anticancer effects are linked to the induction of apoptosis and inhibition of cell proliferation and angiogenesis.[1][5][6] A significant body of research indicates that these effects are mediated through the modulation of key intracellular signaling pathways, prominently the NF-κB and PI3K/AKT pathways.[7][8]

The NF-κB Signaling Pathway and its Modulation by this compound

The NF-κB pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of target genes, including those for inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6][7]

This compound has been shown to potently inhibit the NF-κB signaling pathway through multiple mechanisms.[7][8] Studies have demonstrated that this compound can block the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[7][8] This inhibitory action leads to a significant reduction in the production of pro-inflammatory cytokines.[5]

The PI3K/AKT Signaling Pathway and its Modulation by this compound

The PI3K/AKT pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[7][9] Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which promotes protein synthesis and cell growth. Dysregulation of the PI3K/AKT pathway is a common feature in many cancers.[1]

This compound has been reported to exert inhibitory effects on the PI3K/AKT signaling pathway.[7][8] It has been shown to decrease the phosphorylation of both PI3K and AKT, leading to the downregulation of downstream effectors like mTOR.[7][10] This inhibition of the PI3K/AKT/mTOR axis contributes to this compound's anticancer properties by suppressing cell proliferation and inducing apoptosis.[7][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Effect | Concentration/IC50 | Reference |

| A549 (Lung Cancer) | Proliferation | Inhibition | 10-160 µM | [7] |

| A2780 (Ovarian Cancer) | Apoptosis, Autophagy | Induction | 5, 10, 20, 40 µg/mL | [5][7] |

| B16 (Melanoma) | Proliferation | IC50 = 54 ± 2.8 µM | [12] | |

| MXT (Breast Cancer) | Proliferation | IC50 = 74 ± 6.4 µM | [12] | |

| C26 (Colon Carcinoma) | Proliferation | IC50 = 108 ± 7.3 µM | [12] | |

| HUVECs | Angiogenesis | Inhibition | 9.375–300 µM | [13] |

| SW480, HT29 (CRC) | Proliferation, Migration | Inhibition | 25, 50 µM | [9][10] |

| Human Melanoma Lines | Proliferation | IC50 = 40.48 - 183.97 µM | [13] | |

| Huh7 (Hepatocellular Carcinoma) | Viability | IC50 = 69.41 µM | [13] | |

| SK-HEP-1 (Hepatocellular Carcinoma) | Viability | IC50 = 81.96 µM | [13] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Effect | Dosage | Reference |

| Mice | Endotoxin-induced lung injury | Anti-inflammatory | 5, 10 mg/kg | [7] |

| Rats | DMBA-induced mammary carcinogenesis | Anti-inflammatory, Antioxidant | 20, 40, 80 mg/kg | [7][8] |

| Rats | Severe acute pancreatitis | Inhibition of TLR4/NF-κB | 4 mg/kg | [7][8] |

| Mice | Alzheimer's Disease Model | Neuroprotection, PI3K/AKT activation | 2, 4, 8 mg/kg | [7][8] |

| Mice | Ovarian Cancer Xenograft | Antitumor, Apoptosis induction | 30 mg/kg | [5] |

| Rats | Neuropathic Pain | Analgesic | Not Specified | [14] |

| Mice | Experimental Autoimmune Encephalomyelitis | Reduced demyelination | 2, 8 mg/kg | [7] |

| Rats | Hepatocellular Carcinoma | Reduced inflammation | 10, 20, 30 mg/kg | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound research.

Western Blot Analysis for NF-κB and PI3K/AKT Pathways

This protocol is for assessing the protein levels and phosphorylation status of key components of the NF-κB and PI3K/AKT pathways.

Protocol Steps:

-

Cell Lysis: After treatment with this compound and/or relevant stimuli (e.g., LPS, TNF-α), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, IκBα, p-AKT, total AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (RT-qPCR) for Cytokine Expression

This protocol is for measuring the mRNA levels of inflammatory cytokines.

-

RNA Extraction: Isolate total RNA from treated cells using a commercial kit (e.g., TRIzol).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

RT-qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Cell Migration (Wound Healing) Assay

This assay evaluates the effect of this compound on cell migration.

-

Monolayer Culture: Grow cells to confluence in a culture plate.

-

Scratch Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

-

Analysis: Measure the width of the scratch at each time point to quantify the rate of cell migration and wound closure.

Cell Invasion (Transwell) Assay

This assay assesses the invasive potential of cells.

-

Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert.

-

Chemoattractant Addition: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Treatment: Add this compound to the upper and/or lower chambers.

-

Incubation: Incubate the plate to allow for cell invasion through the matrix.

-

Staining and Counting: Remove non-invaded cells from the upper surface, and fix and stain the invaded cells on the lower surface. Count the number of invaded cells under a microscope.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels

This assay is used to quantify the concentration of secreted cytokines in cell culture supernatants or biological fluids.

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

-

Blocking: Block the plate to prevent non-specific binding.

-

Sample Incubation: Add standards and samples (e.g., cell culture supernatants) to the wells and incubate.

-

Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine.

-

Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate.

-

Substrate Addition: Add a substrate solution (e.g., TMB) to develop the color.

-

Stop Reaction: Stop the reaction with a stop solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.

Conclusion

This compound demonstrates significant therapeutic potential through its ability to modulate the NF-κB and PI3K/AKT signaling pathways. The compiled quantitative data and detailed experimental protocols in this guide provide a valuable resource for researchers and drug development professionals. The provided visual diagrams of the signaling pathways and experimental workflows aim to enhance the understanding of this compound's mechanisms of action and facilitate the design of future studies. Further investigation into the precise molecular interactions and clinical efficacy of this compound is warranted to fully realize its potential as a novel therapeutic agent.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Measurements of TNF-α, IL-1β, IL-6 by ELISA [bio-protocol.org]

- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 6. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]

- 7. clyte.tech [clyte.tech]

- 8. promocell.com [promocell.com]

- 9. benchchem.com [benchchem.com]

- 10. snapcyte.com [snapcyte.com]

- 11. benchchem.com [benchchem.com]

- 12. Wound healing migration assay (Scratch assay) [protocols.io]

- 13. Wound healing assay | Abcam [abcam.com]

- 14. ibidi.com [ibidi.com]

The Journey of Daphnetin in the Body: An In-depth Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnetin, a 7,8-dihydroxycoumarin, is a natural product found in various plants of the Daphne genus.[1][2] It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][3] However, the therapeutic potential of this compound is intrinsically linked to its behavior in the body. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, offering a detailed resource for researchers and professionals involved in drug discovery and development.

Pharmacokinetics of this compound

The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is crucial for determining the dosing regimens, therapeutic efficacy, and potential toxicity of a drug candidate.

Absorption

This compound is absorbed from the gastrointestinal tract primarily through passive diffusion.[1] However, it exhibits poor oral bioavailability, which is a significant hurdle in its development as an oral therapeutic agent.

Distribution

Following absorption, this compound is distributed to various tissues. Studies in rats have indicated that this compound is widely distributed in the body, with notable concentrations found in the lungs.

Metabolism

This compound undergoes extensive metabolism in the body, primarily in the liver. The metabolic transformations involve both Phase I and Phase II reactions, leading to the formation of various metabolites.[1]

-

Phase I Metabolism: The initial metabolic process for this compound involves oxidation, primarily mediated by the cytochrome P450 enzyme, CYP3A4.[4]

-

Phase II Metabolism: Following Phase I, or directly, this compound and its metabolites undergo conjugation reactions to increase their water solubility and facilitate excretion. The main Phase II metabolic pathways for this compound are glucuronidation, sulfation, and methylation.[1]

Excretion

The metabolites of this compound are primarily excreted from the body through urine and feces. The rapid metabolism and subsequent excretion contribute to the compound's relatively short half-life in the plasma.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in rats after oral administration of a Daphne giraldii extract.[5]

| Parameter | Symbol | Value | Unit |

| Time to Maximum Concentration | Tmax | 4 | h |

| Maximum Concentration | Cmax | 858.96 | µg/L |

| Area Under the Curve (0-t) | AUC(0-t) | 10566.4 | µg·h/L |

| Half-life | t1/2 | 5.19 | h |

| Mean Residence Time | MRT | 9.43 | h |

Table 1: Pharmacokinetic parameters of this compound in Sprague-Dawley rats following intragastric administration of Daphne giraldii extract (this compound dose: 88.40 mg/kg).[5]

In Vivo Metabolism of this compound

The biotransformation of this compound is a complex process involving multiple enzymatic pathways, leading to a variety of metabolites.

Identified Metabolites

In vivo studies have identified several key metabolites of this compound:

-

Methylated Metabolites: 8-O-methylthis compound is a significant metabolite.[6]

-

Glucuronidated Metabolites: this compound-7-O-glucuronide and this compound-8-O-glucuronide are major conjugation products.[7]

-

Sulfated Metabolites: this compound-7-O-sulfate and this compound-8-O-sulfate are also formed.[7]

Metabolic Pathways and Key Enzymes

The metabolism of this compound is a multi-step process involving several key enzyme families.

-

Methylation: The methylation of the catechol group of this compound is primarily catalyzed by catechol-O-methyltransferase (COMT) .[7][8]

-

Sulfation: The sulfation of this compound is mediated by sulfotransferases (SULTs). Specific isoforms identified to have significant activity towards this compound include SULT1A1, SULT1A2, SULT1A3, SULT1B1, and SULT1C4 .[9]

-

Glucuronidation: The glucuronidation of this compound is carried out by UDP-glucuronosyltransferases (UGTs).[8]

Experimental Protocols

This section details the methodologies commonly employed in the in vivo pharmacokinetic and metabolism studies of this compound.

Animal Studies

-

Animal Model: Sprague-Dawley rats are frequently used for pharmacokinetic studies of this compound.[5]

-

Drug Administration: For oral administration studies, this compound or a plant extract containing it is typically administered via intragastric gavage.[5]

-

Blood Sampling: Blood samples are collected from the tail vein or other appropriate sites at predetermined time points after drug administration.[10][11] The blood is then processed to obtain plasma for analysis.

Bioanalytical Method: UPLC-MS/MS

A sensitive and reliable ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for the simultaneous determination of this compound and its metabolites in plasma.[6][12]

-

Sample Preparation: A liquid-liquid extraction (LLE) method is typically applied to extract the analytes from plasma samples.

-

To 100 µL of plasma, add 10 µL of methanol, 10 µL of hydrochloric acid (2 mol/L), and 10 µL of an internal standard solution.

-

Vortex the mixture for 30 seconds.

-

Add 500 µL of ethyl acetate (B1210297) and vortex for 10 minutes.

-

Centrifuge the mixture at 16,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[12]

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (containing a small percentage of formic acid) is common.[6]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used.

-

Detection: Multiple reaction monitoring (MRM) is employed for sensitive and specific quantification of this compound and its metabolites.[6]

-

Metabolite Identification

The identification of this compound metabolites is achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. By comparing the mass spectra and fragmentation patterns of the potential metabolites with those of the parent drug and reference standards, the chemical structures of the metabolites can be elucidated.[13][14]

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound in vivo.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for this compound pharmacokinetic analysis.

Conclusion

This technical guide has provided a detailed overview of the in vivo pharmacokinetics and metabolism of this compound. The compound is characterized by poor oral bioavailability, rapid and extensive metabolism through Phase I and II pathways, and a relatively short half-life. The primary metabolic routes include glucuronidation, sulfation, and methylation, mediated by UGTs, SULTs, and COMT, respectively. The provided experimental protocols and visualizations offer a practical resource for researchers investigating this compound and other natural products. A thorough understanding of these pharmacokinetic and metabolic properties is essential for the rational design of future studies and the potential development of this compound as a therapeutic agent. Further research focusing on strategies to improve its bioavailability, such as novel drug delivery systems, is warranted to unlock its full clinical potential.

References

- 1. Frontiers | this compound: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. This compound, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Simultaneous determination of this compound, daphnoretin, daphneticin in rat plasma by LC-MS/MS and its application in pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Sulfate Conjugation of this compound by the Human Cytosolic Sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurocndm.mcgill.ca [neurocndm.mcgill.ca]

- 11. bioclima.ro [bioclima.ro]

- 12. mdpi.com [mdpi.com]

- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 14. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Daphnetin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daphnetin (7,8-dihydroxycoumarin), a natural coumarin (B35378) derivative, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory activities.[1][2][3] This document provides a comprehensive technical overview of the pharmacological effects of this compound, focusing on its underlying molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. This compound exerts its effects through the modulation of key cellular signaling pathways, including the inhibition of pro-inflammatory routes such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the activation of the cytoprotective Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[1][4][5][6] This guide consolidates data from various in vitro and in vivo studies to serve as a foundational resource for researchers exploring this compound as a potential therapeutic agent.

Antioxidant Properties of this compound

This compound's antioxidant capacity is fundamentally linked to its chemical structure, specifically the catechol group, which is a key pharmacophore for scavenging reactive oxygen species (ROS).[7][8] It directly neutralizes free radicals and enhances the endogenous antioxidant defense systems by activating the Nrf2 signaling pathway.[5][9][10]

Quantitative Antioxidant Activity

The antioxidant potential of this compound has been quantified using various standard assays. The half-maximal effective concentration (EC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values from key studies are summarized below.

| Assay | Compound | EC50 (μM) | TEAC (mmol Trolox/mmol sample) | Reference |

| DPPH Radical Scavenging | This compound | 46.20 | Not Reported | [7][11] |

| 4-carboxymethyl this compound | 31.38 | Not Reported | [7][11] | |

| Trolox (Standard) | 53.16 | Not Reported | [7][11] | |

| ABTS+ Radical Scavenging | This compound | Not Reported | Not Reported | |

| 4-carboxymethyl this compound | 72.38 | Not Reported | [7][11] | |

| Trolox (Standard) | Not Reported | Not Reported | ||

| Ferric Reducing Antioxidant Power (FRAP) | This compound | Not Reported | ~2.5x Trolox | [7] |

| 4-carboxymethyl this compound | Not Reported | >3x Trolox | [7] |

Mechanism of Action: Nrf2 Pathway Activation

This compound's indirect antioxidant effect is primarily mediated through the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound induces the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[10] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCLC).[2][12] This mechanism enhances the cell's capacity to neutralize oxidative stress and protect against cellular damage.[5][9]

Anti-inflammatory Properties of this compound

This compound demonstrates robust anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and suppressing key inflammatory signaling cascades. It effectively reduces the expression of cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][13][14]

Quantitative Anti-inflammatory Activity

This compound's efficacy has been demonstrated in various cellular and animal models of inflammation. The following table summarizes key quantitative data on its anti-inflammatory effects.

| Model System | Stimulant | This compound Concentration/Dose | Observed Effect | Reference |

| RAW 264.7 Macrophages | LPS (100 ng/mL) | 5, 10, 20 µM | Dose-dependent reduction of TNF-α, IL-1β, IL-6, NO, PGE2, iNOS, COX-2 | [13][15] |

| Human HaCaT Keratinocytes | M5 Cytokine Mix | 10, 20 µM | Attenuated M5-induced upregulation of IL-1β, IL-6, IL-8, TNF-α, IL-23A | [16] |

| Mouse Model | LPS-induced Endotoxemia | 5, 10 mg/kg | Enhanced survival rate, reduced lung injury, decreased serum TNF-α, IL-1β, IL-6 | [1][13] |

| Rat Model | Severe Acute Pancreatitis | 4 mg/kg | Attenuated pancreatic injury, inhibited TLR4/NF-κB pathway | [3][4] |

| Rat Model | Collagen-Induced Arthritis | 1, 4 mg/kg | Alleviated arthritis severity by modulating Th17/Treg balance | [4][17] |

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

A primary mechanism for this compound's anti-inflammatory action is the suppression of the NF-κB and MAPK signaling pathways.

-

NF-κB Pathway: In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it drives the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent gene activation.[3][4][18]

-

MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular inflammatory responses. This compound effectively inhibits the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli, thus blocking downstream inflammatory events.[1][4][6]

Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the antioxidant and anti-inflammatory properties of this compound.

Antioxidant Capacity Assays

4.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [7][11]

-

Reagent Preparation: Prepare a 0.1 mmol/L solution of DPPH in ethanol (B145695). Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox) in ethanol.

-

Reaction: Add 0.1 mL of the this compound or standard solution to 3.9 mL of the DPPH ethanol solution.

-

Incubation: Vortex the mixture for 10 seconds and incubate at room temperature in the dark for 30 minutes.

-

Measurement: Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer. A blank containing only ethanol is used for baseline correction.

-

Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. The EC50 value is determined by plotting the scavenging percentage against the concentration.

4.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [7][11]

-

Reagent Preparation: Generate the ABTS•+ radical cation by reacting a 7 mmol/L aqueous solution of ABTS with a 2.45 mmol/L aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (±0.02) at 734 nm.

-

Reaction: Add 0.1 mL of the this compound or standard solution to 3.9 mL of the diluted ABTS•+ working solution.

-

Measurement: After a 3-minute incubation at room temperature, measure the absorbance at 734 nm.

-

Calculation: Calculate the scavenging percentage and EC50 value as described for the DPPH assay.

In Vitro Anti-inflammatory Assay

4.2.1 LPS-Induced Inflammation in RAW 264.7 Macrophages [13][15][19]

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL and incubate for a specified period (e.g., 16-24 hours for cytokine analysis, 30 minutes for pathway phosphorylation analysis).

-

Sample Collection:

-

Supernatant: Collect the cell culture medium to measure the concentration of secreted cytokines (TNF-α, IL-6) and nitric oxide (NO) using ELISA and Griess reagent, respectively.

-

Cell Lysate: Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

-

Analysis:

-

ELISA/Griess Assay: Perform assays on the supernatant according to the manufacturer's instructions to quantify inflammatory mediators.

-

Western Blot: Use the cell lysates to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of key signaling proteins like IκBα, p65, p38, ERK, and JNK.

-

Conclusion and Future Directions

This compound exhibits significant and multifaceted antioxidant and anti-inflammatory properties, supported by a growing body of scientific evidence. Its ability to modulate the Nrf2, NF-κB, and MAPK pathways underscores its potential as a lead compound for the development of novel therapeutics for a range of oxidative stress- and inflammation-driven diseases. Future research should focus on optimizing its pharmacokinetic properties, conducting rigorous preclinical safety and efficacy studies in relevant disease models, and exploring potential synergistic effects with existing therapies. The detailed data and protocols presented in this guide provide a solid foundation for advancing the scientific and clinical investigation of this compound.

References

- 1. This compound: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]

- 3. The molecular effects underlying the pharmacological activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The molecular effects underlying the pharmacological activities of this compound [frontiersin.org]

- 5. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs [mdpi.com]

- 6. This compound protects oxidative stress-induced neuronal apoptosis via regulation of MAPK signaling and HSP70 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure-Activity Relationship of this compound Derivatives as Potent Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure-Activity Relationship of this compound Derivatives as Potent Antioxidant Agents [ouci.dntb.gov.ua]

- 9. Nrf2 Signaling Pathway Mediates the Protective Effects of this compound Against D-Galactose Induced-Premature Ovarian Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Nrf2 Signaling Pathway Mediates the Protective Effects of this compound Against D-Galactose Induced-Premature Ovarian Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound reduces endotoxin lethality in mice and decreases LPS-induced inflammation in Raw264.7 cells via suppressing JAK/STATs activation and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound inhibits proliferation and inflammatory response in human HaCaT keratinocytes and ameliorates imiquimod-induced psoriasis-like skin lesion in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory and protective properties of this compound in endotoxin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Daphnetin's Molecular Targets in Neurodegenerative Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of daphnetin, a natural coumarin (B35378) compound, in the context of neurodegenerative diseases. Drawing from preclinical research, this document details the mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate this compound's neuroprotective effects, with a focus on Alzheimer's disease and the broader pathways of neuroinflammation and oxidative stress. While direct evidence in Parkinson's and Huntington's diseases is less established, the known molecular targets of this compound suggest its potential therapeutic relevance in these conditions as well.

Core Molecular Targets and Signaling Pathways

This compound exerts its neuroprotective effects through a multi-targeted approach, influencing key pathological processes in neurodegeneration, including amyloidogenesis, oxidative stress, neuroinflammation, and apoptosis.

Alzheimer's Disease

In the context of Alzheimer's disease (AD), this compound has been shown to interfere with the production of amyloid-beta (Aβ) peptides and protect neurons from their toxicity.

-

β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition: this compound directly inhibits the enzymatic activity of BACE1, the rate-limiting enzyme in the production of Aβ.[1][2] Molecular docking studies suggest that this compound interacts with the active site of BACE1. This inhibition leads to a reduction in the cleavage of the amyloid precursor protein (APP), thereby decreasing the levels of Aβ40 and Aβ42.[1]

-

Nrf2/HO-1 Pathway Activation: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of cytoprotective genes, including heme oxygenase-1 (HO-1).[1] This pathway is crucial for cellular defense against oxidative stress, a key pathological feature of AD.

-

STAT3/GFAP Signaling Modulation: this compound has been observed to decrease the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and the expression of Glial Fibrillary Acidic Protein (GFAP) in an AD mouse model. This suggests that this compound can modulate astrocyte activation, a component of neuroinflammation in AD.

Oxidative Stress and Apoptosis

This compound demonstrates potent antioxidant and anti-apoptotic properties in neuronal cells, primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

-

MAPK Pathway Regulation: In response to oxidative stress, this compound selectively inhibits the phosphorylation of p38 MAPK and c-Jun N-terminal kinases (JNK), two key mediators of apoptotic signaling.[3] Interestingly, it does not appear to affect the phosphorylation of Extracellular signal-regulated kinase (ERK), which is often associated with cell survival.[3]

-

Heat Shock Protein 70 (HSP70) Induction: this compound upregulates the expression of HSP70, a molecular chaperone with cytoprotective functions that can inhibit apoptosis.[3]

-

Bcl-2 Family Protein Regulation: this compound modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, shifting the ratio towards cell survival.[4]

-

NMDA Receptor-Mediated Excitotoxicity: this compound protects against glutamate-induced excitotoxicity by down-regulating the expression of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which in turn reduces excessive calcium influx into neurons.[4][5][6]

Neuroinflammation

This compound exhibits significant anti-inflammatory effects by targeting key inflammatory signaling pathways.

-

TLR4/NF-κB Signaling Inhibition: this compound can inhibit the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data available on the efficacy of this compound in various experimental models.

| Target Enzyme/Protein | Assay Type | IC50 / Effective Concentration | Cell/Animal Model | Reference |

| BACE1 | FRET-based assay | Not specified, but direct inhibition shown | In vitro | [1][2] |

| EGF Receptor Tyrosine Kinase | In vitro kinase assay | IC50 = 7.67 µM | In vitro | |

| Protein Kinase A (PKA) | In vitro kinase assay | IC50 = 9.33 µM | In vitro | |

| Protein Kinase C (PKC) | In vitro kinase assay | IC50 = 25.01 µM | In vitro |

| Biological Effect | Experimental Model | Treatment Concentration/Dose | Observed Effect | Reference |

| Neuroprotection against NMDA-induced toxicity | Primary cultured cortical neurons | 10 µM | ~87.5% cell viability | [4] |

| Reduction of cerebral infarct volume | MCAO/R mouse model | 1 mg/kg | Substantial reduction | [9] |

| Inhibition of TNF-α and IL-1β production | LPS-activated BV2 microglial cells | Not specified | Dramatic inhibition | [9] |

| Activation of Nrf2/HO-1 pathway | Neurons exposed to reoxygenation | 10, 20, and 40 µM | Increased nuclear translocation of Nrf2 and HO-1 expression | [5] |

| Inhibition of p38 MAPK and JNK phosphorylation | H2O2-treated PC12 cells | Dose-dependent | Attenuation of phosphorylation | [3] |

| Reduction of Aβ40 and Aβ42 levels | APP/PS1 mouse model | Not specified | Markedly decreased levels | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Experimental Workflows

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the literature on this compound. Note that specific conditions may need to be optimized for individual laboratory settings.

BACE1 Activity Assay (FRET-based)

This protocol is based on the principles of fluorescence resonance energy transfer (FRET) to measure BACE1 enzymatic activity.

-

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

-

Reagents:

-

BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

This compound (test inhibitor)

-

Known BACE1 inhibitor (positive control)

-

96-well black microplate

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control inhibitor in BACE1 Assay Buffer.

-

In a 96-well plate, add the BACE1 enzyme solution to wells containing the assay buffer, this compound dilutions, or the positive control.

-

Initiate the reaction by adding the BACE1 FRET substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific FRET pair.

-

Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control and determine the IC50 value.

-

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol describes the visualization of Nrf2 translocation from the cytoplasm to the nucleus upon treatment with this compound.

-

Principle: Immunofluorescence staining is used to detect the subcellular localization of Nrf2. An increase in the co-localization of the Nrf2 signal with a nuclear counterstain indicates nuclear translocation.

-

Reagents:

-

Neuronal cells (e.g., SH-SY5Y) cultured on glass coverslips

-

This compound solution

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBST)

-

Primary antibody against Nrf2

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides with antifade mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

-

Quantify the nuclear fluorescence intensity to determine the extent of Nrf2 translocation.

-

Western Blot for Phosphorylated MAPK and STAT3

This protocol is for the detection and quantification of the phosphorylated (activated) forms of MAPK family members (p-JNK, p-p38) and STAT3.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated forms of the target proteins.

-

Reagents:

-

Cell lysates from this compound-treated and control cells

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-JNK, anti-p-p38, anti-p-STAT3, and antibodies for total JNK, p38, STAT3, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate

-

-

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody for the phosphorylated target overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for the total protein and loading control to normalize the data.

-

Quantify band intensities using densitometry software.

-

This compound in Parkinson's and Huntington's Diseases: A Prospective Outlook

While direct experimental evidence for this compound's molecular targets in Parkinson's disease (PD) and Huntington's disease (HD) is currently limited, its known mechanisms of action suggest a strong therapeutic potential.

Parkinson's Disease

The pathology of PD is characterized by the loss of dopaminergic neurons, α-synuclein aggregation, oxidative stress, and neuroinflammation. This compound's established properties are highly relevant to these processes:

-

Anti-inflammatory and Antioxidant Effects: The potent anti-inflammatory actions of this compound via inhibition of the TLR4/NF-κB pathway and its antioxidant effects through the activation of the Nrf2/HO-1 pathway could protect dopaminergic neurons from the chronic neuroinflammation and oxidative stress that drive PD progression.

-

Potential for α-Synuclein Aggregation Inhibition: While not yet demonstrated for this compound, other natural polyphenolic compounds have been shown to inhibit the aggregation of α-synuclein. Given its structure, investigating this compound's ability to interfere with α-synuclein fibrillization is a promising area for future research.

Huntington's Disease

HD is caused by a mutation in the huntingtin gene, leading to the production of a mutant huntingtin (mHTT) protein that aggregates and causes neuronal dysfunction and death. Key pathological mechanisms include transcriptional dysregulation, mitochondrial dysfunction, and excitotoxicity.

-

Modulation of Apoptotic Pathways: this compound's ability to inhibit pro-apoptotic signaling through the JNK and p38 MAPK pathways could be beneficial in preventing mHTT-induced neuronal death.

-

Protection against Excitotoxicity: The neuroprotective effects of this compound against NMDA receptor-mediated excitotoxicity are particularly relevant to HD, as excitotoxic mechanisms are thought to contribute significantly to striatal neuron loss in this disease.

-

Future Research Directions: Investigating the effects of this compound on mHTT aggregation and its ability to restore transcriptional homeostasis in HD models are critical next steps in evaluating its therapeutic potential.

Conclusion

This compound is a promising natural compound with multiple molecular targets relevant to the treatment of neurodegenerative diseases. Its ability to concurrently inhibit amyloidogenesis, reduce oxidative stress and neuroinflammation, and prevent apoptosis makes it an attractive candidate for further drug development. While its efficacy in Alzheimer's disease models is becoming increasingly clear, further research is warranted to elucidate its specific molecular targets and therapeutic potential in Parkinson's and Huntington's diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound as a neuroprotective agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound protects neurons in an Alzheimer disease mouse model and normal rat neurons by inhibiting BACE1 activity and activating the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound protects oxidative stress-induced neuronal apoptosis via regulation of MAPK signaling and HSP70 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of this compound against NMDA Receptor-Mediated Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Protects against Cerebral Ischemia/Reperfusion Injury in Mice via Inhibition of TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Protects against Cerebral Ischemia/Reperfusion Injury in Mice via Inhibition of TLR4/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]

In Silico Analysis of Daphnetin's Therapeutic Potential: A Technical Guide to Molecular Docking Studies

For Immediate Release

This technical guide provides an in-depth analysis of in silico molecular docking studies of daphnetin, a natural coumarin (B35378) derivative, with various therapeutic target proteins. The document is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of natural compounds for therapeutic applications. It summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways.

Introduction

This compound (7,8-dihydroxycoumarin) is a naturally occurring compound found in various plants of the Daphne genus. It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1] In silico molecular docking has emerged as a powerful computational tool to predict and analyze the interaction between small molecules like this compound and their biological protein targets at a molecular level. This approach accelerates the drug discovery process by identifying promising lead compounds and elucidating their potential mechanisms of action before extensive experimental validation.

This guide details the in silico docking of this compound against key protein targets implicated in cancer, inflammation, and viral infections, providing a consolidated resource of its therapeutic potential.

General Experimental Protocol for Molecular Docking

The following protocol outlines a standardized workflow for performing molecular docking studies with this compound, based on common methodologies cited in the literature.

Preparation of the Target Protein

-